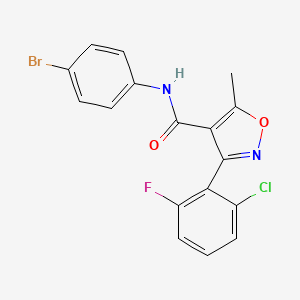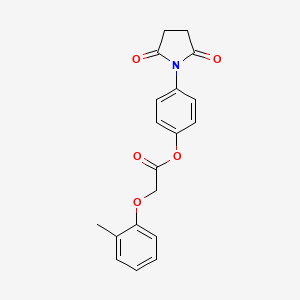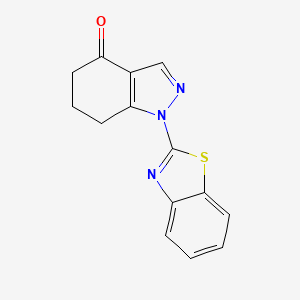![molecular formula C15H12BrNO3 B5784522 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBV and has a molecular formula of C15H11BrN2O3. NBV belongs to the family of nitroaromatic compounds, which are widely used in the pharmaceutical, agricultural, and chemical industries.
Mecanismo De Acción
NBV exerts its anti-cancer activity by inhibiting tubulin polymerization, which is a critical step in cell division. NBV binds to the colchicine site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The anti-cancer activity of NBV has been demonstrated in vitro and in vivo, suggesting its potential as a novel anti-cancer agent.
Biochemical and Physiological Effects:
NBV has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, NBV has been reported to have anti-inflammatory, anti-oxidant, and anti-microbial properties. NBV has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBV is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. NBV is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NBV is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on NBV. One of the areas of interest is the development of novel drug delivery systems for NBV, which can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of NBV with other anti-cancer agents, which can enhance its anti-cancer activity. Additionally, the development of NBV-based imaging agents for cancer diagnosis and treatment monitoring is another promising direction for future research.
Conclusion:
In conclusion, 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has shown promising potential in various scientific fields, particularly in cancer research. The synthesis of NBV is relatively straightforward, and its anti-cancer activity has been demonstrated in vitro and in vivo. NBV has also been shown to exhibit various biochemical and physiological effects, making it a versatile compound for research purposes. However, further research is needed to fully understand the potential of NBV and its applications in various fields.
Métodos De Síntesis
The synthesis of NBV involves the reaction between 4-bromobenzyl alcohol and 2-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of NBV as a yellow solid. The yield of NBV can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
NBV has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of NBV is in the field of cancer research. NBV has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of NBV involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-7-5-12(6-8-14)11-20-15-4-2-1-3-13(15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGVDYRZFAFUJW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)

![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)